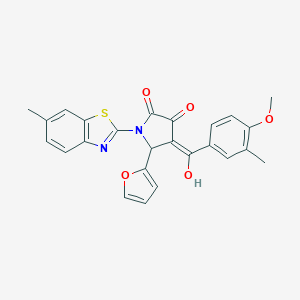![molecular formula C26H23FN2O4 B266866 (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate, also known as FLIM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. FLIM is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying the mechanism of action of this enzyme.
作用机制
(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate works by binding to the active site of the enzyme, inhibiting its function. This inhibition leads to a decrease in the enzyme's activity, which can have various effects depending on the specific enzyme being targeted. This compound has been shown to be a highly potent and selective inhibitor of the targeted enzyme, making it a valuable tool for studying the enzyme's function and potential therapeutic targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme being targeted. This compound has been shown to have various effects on different enzymes, including inhibiting their activity, altering their function, and potentially leading to therapeutic benefits. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the primary advantages of using (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate in lab experiments is its high potency and selectivity for the targeted enzyme. This makes it an ideal tool for studying the enzyme's function and potential therapeutic targets. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic in certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate. One potential area of research is the development of new this compound derivatives that are less toxic and more potent than the current compound. Another area of research is the identification of new enzymes that can be targeted by this compound, potentially leading to new therapeutic targets. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on different enzymes and cell lines.
合成方法
The synthesis of (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with pyridine-3-carbaldehyde to form a pyridinium intermediate. This intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone intermediate with 4-(propan-2-yloxy)phenyl)methanol to form this compound.
科学研究应用
(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a tool for studying the mechanism of action of a specific enzyme. This compound is a highly potent and selective inhibitor of this enzyme, making it an ideal tool for studying the enzyme's function and potential therapeutic targets.
属性
分子式 |
C26H23FN2O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propan-2-yloxyphenyl)methanolate |
InChI |
InChI=1S/C26H23FN2O4/c1-16(2)33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)15-17-4-3-13-28-14-17/h3-14,16,23,30H,15H2,1-2H3/b24-22+ |
InChI 键 |
PKSBZBUTDFOLCF-ZNTNEXAZSA-N |
手性 SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)F)/[O-] |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)